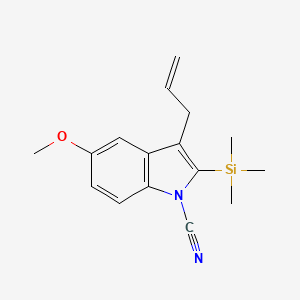
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structural features, including a methoxy group, a prop-2-en-1-yl side chain, a trimethylsilyl group, and a carbonitrile group attached to the indole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole core, followed by the introduction of the methoxy group, the prop-2-en-1-yl side chain, the trimethylsilyl group, and finally the carbonitrile group. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl compound, while reduction of the carbonitrile group could yield an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structural similarity to other bioactive indole derivatives suggests that it may have pharmacological properties worth exploring.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it a versatile compound for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile include other indole derivatives with different substituents, such as:
- 5-Methoxy-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- 3-(Prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- 5-Methoxy-3-(prop-2-en-1-yl)-1H-indole-1-carbonitrile
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, prop-2-en-1-yl side chain, trimethylsilyl group, and carbonitrile group makes it distinct from other indole derivatives and potentially useful for various applications.
Eigenschaften
CAS-Nummer |
474743-86-7 |
|---|---|
Molekularformel |
C16H20N2OSi |
Molekulargewicht |
284.43 g/mol |
IUPAC-Name |
5-methoxy-3-prop-2-enyl-2-trimethylsilylindole-1-carbonitrile |
InChI |
InChI=1S/C16H20N2OSi/c1-6-7-13-14-10-12(19-2)8-9-15(14)18(11-17)16(13)20(3,4)5/h6,8-10H,1,7H2,2-5H3 |
InChI-Schlüssel |
SRKZZYFKGSLGLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C(=C2CC=C)[Si](C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


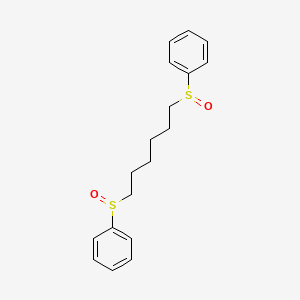
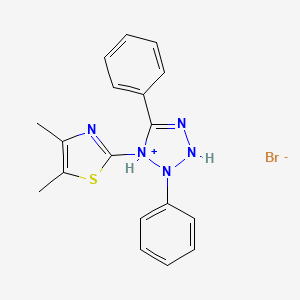
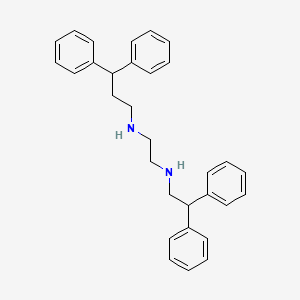

![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
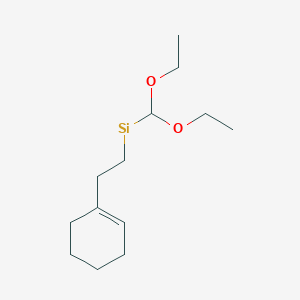
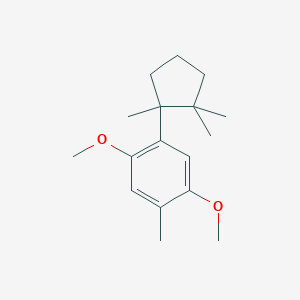
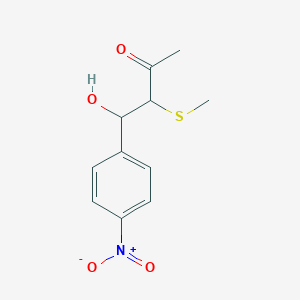
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
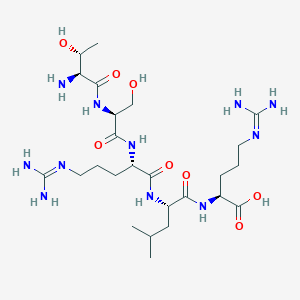
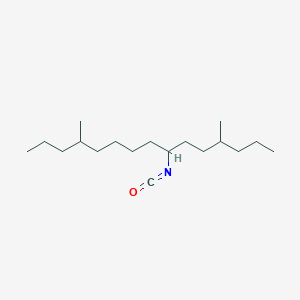

![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
